molecular formula C21H18N2O4 B10898414 (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

(3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B10898414
M. Wt: 362.4 g/mol
InChI Key: MFKVHVLWVNGXHE-UHFFFAOYSA-N
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Description

The compound (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is a complex organic molecule that features a unique combination of a benzodiazepine core and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-diamine and a ketone, under acidic or basic conditions to form the benzodiazepine ring.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyranone Ring: The final step involves the cyclization of a suitable precursor to form the pyranone ring, often using a condensation reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzodiazepine core can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or alkylated benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes. This makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Benzodiazepine derivatives are known for their anxiolytic and sedative properties, and the addition of the pyranone ring may enhance or modify these effects.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione likely involves interaction with specific molecular targets such as GABA receptors in the brain. The benzodiazepine core is known to enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. The hydroxyphenyl group may contribute to additional binding interactions, while the pyranone ring could influence the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

The uniqueness of (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione lies in its combination of a benzodiazepine core with a pyranone ring. This structural feature may confer unique pharmacological properties, such as improved binding affinity or altered metabolic stability, compared to other benzodiazepines.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-hydroxy-3-[2-(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-methylpyran-2-one

InChI

InChI=1S/C21H18N2O4/c1-12-10-19(25)20(21(26)27-12)18-11-17(13-6-8-14(24)9-7-13)22-15-4-2-3-5-16(15)23-18/h2-10,17,22,24-25H,11H2,1H3

InChI Key

MFKVHVLWVNGXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)O)O

Origin of Product

United States

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